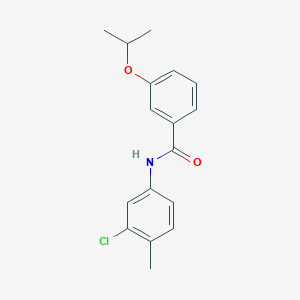![molecular formula C22H20N2O2 B5871534 N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide, commonly known as PPB, is a chemical compound that has gained significant attention in the field of scientific research. PPB is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. MRP1 is known to play a crucial role in the resistance of cancer cells to chemotherapy. PPB has been shown to enhance the efficacy of chemotherapy drugs by inhibiting MRP1, thereby increasing the intracellular concentration of the drug.
Wirkmechanismus
PPB exerts its pharmacological effect by inhibiting the function of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide. N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide is an efflux pump that is responsible for the transport of various drugs and other xenobiotics out of cells. By inhibiting N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide, PPB increases the intracellular concentration of drugs, thereby enhancing their efficacy. PPB has also been shown to inhibit the function of other ABC transporters, such as P-glycoprotein and breast cancer resistance protein.
Biochemical and Physiological Effects:
PPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and glutathione S-transferases. PPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, PPB has been shown to have anti-inflammatory and antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
PPB has several advantages for use in lab experiments. It is a potent inhibitor of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide and other ABC transporters, making it a useful tool for studying drug resistance in cancer cells. PPB is also relatively easy to synthesize, making it readily available for use in experiments. However, PPB also has some limitations. It is a relatively large and complex molecule, which may limit its bioavailability and make it difficult to use in vivo. In addition, PPB has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PPB. One area of interest is the development of more potent and selective inhibitors of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide and other ABC transporters. Another area of interest is the development of new drug delivery systems that can enhance the bioavailability of PPB and other inhibitors. Finally, there is a need for further research on the potential use of PPB in the treatment of other diseases, such as cystic fibrosis and Alzheimer's disease.
Synthesemethoden
PPB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-biphenylcarboxylic acid with propionyl chloride to form 4-biphenylcarboxylic acid propionyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the desired product, PPB.
Wissenschaftliche Forschungsanwendungen
PPB has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of several chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine. PPB has also been shown to be effective in overcoming drug resistance in cancer cells. In addition to its potential use in cancer treatment, PPB has also been studied for its potential use in the treatment of other diseases, such as cystic fibrosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-phenyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-21(25)23-19-9-6-10-20(15-19)24-22(26)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNNMBMOZXZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)